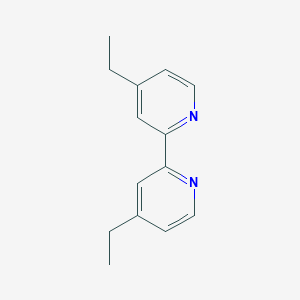

4,4'-Diethyl-2,2'-bipyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-2-(4-ethylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFUJDBZQPCHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C2=NC=CC(=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618480 | |

| Record name | 4,4'-Diethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3052-28-6 | |

| Record name | 4,4'-Diethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Diethyl 2,2 Bipyridine and Its Functionalized Analogues

Direct Synthesis Approaches for 4,4'-Diethyl-2,2'-bipyridine

Direct synthesis aims to construct the this compound molecule from simpler, non-bipyridyl precursors or through the direct functionalization of a parent bipyridine molecule. One conceptual pathway involves the modification of pre-existing, commercially available bipyridine scaffolds.

A plausible and frequently employed strategy begins with a more readily available analogue, 4,4'-dimethyl-2,2'-bipyridine (B75555). The synthesis of this precursor can be achieved by using Pd/C as a catalyst with 4-methylpyridine (B42270) as the starting material. researchgate.net Once the 4,4'-dimethyl-2,2'-bipyridine is obtained, the methyl groups can be functionalized. For instance, the methyl groups can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a carbanion, which can then react with an electrophile. orgsyn.org To achieve the diethyl substituent, a two-step sequence is typical: first, the methyl groups are halogenated, for example, to form 4,4'-bis(chloromethyl)-2,2'-bipyridine. orgsyn.org This intermediate can then undergo reaction with a methylating agent, such as a methyl Grignard reagent or an organocuprate, to form the ethyl group.

Another direct approach involves the dehydrogenative dimerization of a substituted pyridine (B92270). Palladium-catalyzed dehydrogenative coupling of 4-ethylpyridine (B106801) in the presence of an oxidant like a silver(I) salt and pivalic acid could theoretically yield this compound directly. This method has been shown to be effective for various pyridine substrates, including sterically hindered ones. researchgate.net

| Method | Starting Material(s) | Key Reagents/Catalyst | Description | Reference(s) |

| Functionalization | 4,4'-Dimethyl-2,2'-bipyridine | 1. LDA, 2. Halogenating Agent (e.g., NCS), 3. Methylating Agent (e.g., MeMgBr) | Sequential functionalization of the methyl groups to extend the alkyl chain to ethyl groups. | orgsyn.org |

| Dehydrogenative Dimerization | 4-Ethylpyridine | Pd Catalyst, Ag(I) Salt, Pivalic Acid | Direct C-H activation and coupling of two 4-ethylpyridine molecules at the C2 position. | researchgate.net |

Homocoupling Reactions in 4,4'-Disubstituted-2,2'-bipyridine Synthesis

Homocoupling reactions are a cornerstone for the synthesis of symmetrical bipyridines, including 4,4'-disubstituted derivatives. These methods involve the dimerization of a single, appropriately substituted pyridine precursor, typically a 2-halopyridine.

Palladium catalysis is a powerful tool for C-C bond formation. In the context of bipyridine synthesis, palladium catalysts facilitate the homocoupling of 2-halopyridines. For example, treating 2-bromo-4-ethylpyridine (B14437) with a palladium catalyst, often in the presence of a reducing agent, can yield this compound. Various palladium complexes and conditions have been explored to optimize these reactions. Lee et al. demonstrated that treating bromopyridines with palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of indium and lithium chloride efficiently produces bipyridines. preprints.org Another system involves using Pd(OAc)₂ with piperazine (B1678402) in DMF at elevated temperatures. mdpi.compreprints.org These methods provide a reliable route to symmetrical bipyridines from readily available halopyridine precursors. researchgate.net

| Precursor Example | Catalyst System | Reducing Agent / Additives | Solvent | Temperature | Yield (%) | Reference(s) |

| 2-Bromo-4-substituted pyridine | Pd(OAc)₂ | Indium, LiCl | - | - | Good to Excellent | preprints.org |

| Bromopyridines | Pd(OAc)₂ | Piperazine | DMF | 140 °C | Good | mdpi.compreprints.org |

| Bromopyridines | Pd(OAc)₂ | Stoichiometric Copper Powder | - | - | - | mdpi.com |

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.org This approach is applicable to the synthesis of 4,4'-disubstituted-2,2'-bipyridines from 2-halo-4-substituted pyridines. The reaction typically requires high temperatures (often exceeding 200°C) and an excess of copper powder or a copper salt. organic-chemistry.orghhu.de The mechanism involves the formation of an organocopper intermediate, which then couples to form the biaryl bond. While effective, the harsh conditions can limit its application to substrates with sensitive functional groups. Modern variations using bimetallic systems, such as a catalytic amount of Pd(OAc)₂ with stoichiometric copper powder, have been developed to improve reaction conditions. mdpi.com

| Precursor Example | Reagents | Conditions | Description | Reference(s) |

| 2-Halo-4-substituted pyridine | Copper Powder (excess) | High Temperature (>200°C) | Classic homocoupling of halopyridines to form a symmetrical bipyridine. | organic-chemistry.orghhu.de |

| Bromopyridines | Pd(OAc)₂ (catalytic), Copper Powder (stoichiometric) | Milder than classic Ullmann | A bimetallic system that facilitates the Ullmann-type coupling under potentially less harsh conditions. | mdpi.com |

The Wurtz reaction provides another route to symmetrical bipyridines through the reductive coupling of halo-pyridines using an alkali metal, typically sodium. mdpi.com The reaction mechanism is thought to proceed via a single electron transfer (SET) from the metal to the halopyridine. preprints.org While historically significant, the use of highly reactive sodium metal can present challenges. preprints.org

More contemporary and synthetically useful variations include nickel-catalyzed reductive coupling reactions. These methods are considered improvements upon the classic Wurtz approach. preprints.org For instance, a nickel catalyst, often generated in situ from NiX₂(PPh₃)₂ and a reducing agent like zinc, can effectively couple aryl halides, including chloropyridines, to produce bipyridines in good yields. researchgate.netresearchgate.net A simple, ligand-free system using a nickel catalyst with manganese powder as the terminal reductant has been successfully used to synthesize ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) from 2-chloro-4-tert-butylpyridine. researchgate.net

| Method | Precursor Example | Key Reagents | Description | Reference(s) |

| Wurtz Coupling | 2-Halo-4-ethylpyridine | Sodium (Na) dispersion | Reductive coupling using an alkali metal. | mdpi.compreprints.orgresearchgate.net |

| Nickel-Catalyzed Coupling | 2-Chloropyridines | Ni Catalyst, Manganese (Mn) powder | Ligand-free nickel-catalyzed dimerization using manganese as the reductant. | researchgate.net |

| Nickel-Catalyzed Coupling | Aryl Halides | NiX₂(PPh₃)₂, Zinc (Zn) | Nickel-catalyzed homocoupling of aryl halides to produce biaryls and bipyridines. | researchgate.net |

Cross-Coupling Reactions for Substituted 2,2'-Bipyridine (B1663995) Derivatives

Cross-coupling reactions are indispensable for modern organic synthesis, allowing for the construction of both symmetrical and unsymmetrical C-C bonds. While particularly vital for unsymmetrical bipyridines, they are also frequently used to prepare symmetrical analogues.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely applied methods for C(sp²)-C(sp²) bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.comresearchgate.net To synthesize a symmetrical bipyridine like this compound, one could couple 4-ethyl-2-pyridylboronic acid with 2-bromo-4-ethylpyridine.

A significant challenge in applying this reaction to 2,2'-bipyridine synthesis has been the instability of 2-pyridylboronic acid derivatives. mdpi.com To overcome this, more stable forms, such as boronic acid esters, have been developed. For instance, N-phenyldiethanolamine esters of 2-pyridineboronic acid have proven to be stable and effective in Suzuki couplings with bromopyridines, affording 2,2'-bipyridine products in good yields using catalysts like PdCl₂(PPh₃)₂. mdpi.compreprints.org This modularity allows for the synthesis of a vast array of functionalized bipyridines. iucr.orgliverpool.ac.uknih.gov

| Pyridylboron Compound | Halopyridine | Catalyst System | Base | Description | Reference(s) |

| 2-Pyridylboronic Acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Standard Suzuki conditions, though yields can be moderate due to catalyst inhibition by the product. | mdpi.com |

| 2-Pyridineboronic acid N-phenyldiethanolamine ester | Bromopyridines | PdCl₂(PPh₃)₂ | - | Utilizes a stable boronic ester to improve reaction efficiency and handleability. | mdpi.compreprints.org |

| 3-Pyridine boronic pinacol (B44631) ester | Pyridyl Halides | Cyclopalladated ferrocenylimine catalyst | - | Employs a highly stable and active catalyst for the coupling. | mdpi.com |

Negishi Coupling Strategies

Negishi coupling is a highly effective method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is noted for its high yield, mild reaction conditions, and broad functional group tolerance, making it a powerful tool in the synthesis of complex heterocyclic molecules like bipyridines. orgsyn.orgorgsyn.org

The general strategy for synthesizing this compound via Negishi coupling would involve the cross-coupling of a 4-ethyl-2-pyridylzinc halide with a 2-halo-4-ethylpyridine. The organozinc reagent can be prepared through transmetallation of the corresponding pyridyllithium compound or by the direct reaction of a halopyridine with activated zinc. orgsyn.org Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed to facilitate the coupling. wikipedia.orgmdpi.com While chloro-, bromo-, and iodo-substituted pyridines are all viable coupling partners, the reactivity generally follows the trend I > Br > Cl. orgsyn.org

Table 1: Key Features of Negishi Coupling for Bipyridine Synthesis

| Feature | Description |

|---|---|

| Reactants | Organozinc Halide (e.g., 4-ethyl-2-pyridylzinc chloride) + Organic Halide (e.g., 2-bromo-4-ethylpyridine) |

| Catalyst | Typically a Palladium(0) species, such as Pd(PPh₃)₄ or Pd(dba)₂ with a phosphine (B1218219) ligand like XPhos. mdpi.com |

| Advantages | High yields, mild conditions, excellent functional group tolerance. orgsyn.org |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination at the palladium center. wikipedia.org |

| Precursors | Pyridylzinc halides are often generated in situ from halopyridines or via pyridyllithium intermediates. orgsyn.org |

Stille-Type Cross-Coupling Procedures

Stille coupling provides another robust pathway for the synthesis of bipyridine derivatives by reacting an organotin compound (organostannane) with an organic halide, catalyzed by palladium. mdpi.com This method has been successfully utilized to prepare a wide variety of symmetrically and unsymmetrically substituted 2,2'-bipyridines. preprints.org

For the synthesis of this compound, the reaction would couple a 2-(trialkylstannyl)-4-ethylpyridine with a 2-halo-4-ethylpyridine. Catalysts such as PdCl₂(PPh₃)₂ or systems involving cyclopalladated ferrocenylimine have proven effective. mdpi.compreprints.org Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction rate. preprints.org A significant drawback of the Stille reaction is the toxicity associated with the organotin reagents and byproducts, which can complicate purification. mdpi.com

Table 2: Overview of Stille-Type Coupling for Bipyridine Synthesis

| Feature | Description |

|---|---|

| Reactants | Organostannane (e.g., 2-(tributylstannyl)-4-ethylpyridine) + Organic Halide (e.g., 2-bromo-4-ethylpyridine) |

| Catalyst | Palladium complexes, such as PdCl₂(PPh₃)₂. mdpi.com |

| Conditions | Often requires elevated temperatures (e.g., refluxing in toluene). orgsyn.org |

| Advantages | Effective for creating C(sp²)-C(sp²) bonds with good yields. |

| Disadvantages | High toxicity of organotin compounds. mdpi.com |

Electrochemical Synthetic Routes for Bipyridine Derivatives

Electrochemical methods offer an alternative approach to the synthesis of bipyridine compounds, often proceeding under mild conditions without the need for heavy metal catalysts or hazardous reagents. The electrochemical reductive coupling of pyridine derivatives is a known method for producing 4,4'-bipyridines. chemicalbook.com This process typically involves the electrolysis of a pyridine substrate in an undivided cell.

The synthesis of this compound could potentially be achieved through the electrochemical homocoupling of 4-ethylpyridine. Such reactions can be mediated by a nickel complex in an electrolyte solution. chemicalbook.com Recent advancements have also demonstrated the electrochemical pyridylation of N-heterocycles through a dual proton-coupled electron transfer (PCET) mechanism, which generates radical species that subsequently undergo cross-coupling. nih.gov This highlights the potential for forming the bipyridine skeleton via radical-radical coupling under electrochemical control.

Table 3: Principles of Electrochemical Synthesis for Bipyridines

| Feature | Description |

|---|---|

| Method | Reductive homocoupling of a substituted pyridine (e.g., 4-ethylpyridine). |

| Apparatus | Typically an undivided electrochemical cell with carbon or platinum electrodes. nih.govgoogle.com |

| Mediator | May involve a transition metal complex (e.g., Nickel) or proceed directly at the electrode surface. chemicalbook.com |

| Advantages | Avoids toxic reagents and catalysts; can operate at ambient temperature. |

| Mechanism | Involves single-electron transfer to generate radical anions which then dimerize. |

Functionalization of the this compound Core

Once synthesized, the this compound core can be further modified to tune its electronic and steric properties. Functionalization can occur at the nitrogen atoms, the aromatic rings, or the ethyl side chains.

Oxidation Reactions Leading to N-Oxides

The nitrogen atoms in the this compound core can be readily oxidized to form the corresponding N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). unito.it Depending on the stoichiometry of the oxidant, either the mono-N-oxide or the di-N-oxide can be selectively prepared. unito.it The formation of an N-oxide activates the pyridine ring, particularly at the positions ortho and para to the nitrogen, making it more susceptible to certain substitution reactions. unito.it The N-oxide group can also be removed later in a synthetic sequence via deoxygenation with reagents like phosphorus trichloride. smolecule.com

Table 4: Oxidation of the Bipyridine Core

| Reaction | Reagents | Product |

|---|---|---|

| Mono-oxidation | This compound + m-CPBA (1 equiv.) | This compound-N-oxide |

| Di-oxidation | This compound + H₂O₂ / Acetic Acid | This compound-N,N'-dioxide |

Reduction Reactions to Dihydro Derivatives

The aromatic system of this compound can undergo reduction to yield dihydro derivatives. This can be accomplished through chemical or electrochemical means. Cathodic reduction of bipyridine compounds has been studied, where one of the pyridine rings accepts an electron to form a radical anion, which can be further reduced. acs.org Chemical reduction can be performed using alkali metals. For instance, the reduction of 4,4'-bipyridine (B149096) with lithium in the presence of trimethylsilyl (B98337) chloride produces a stable N,N'-bis(trimethylsilyl)-dihydrobipyridine derivative. wikipedia.org More complex reducing agents, such as thorium(III) complexes, have been shown to effect a two-electron reduction of 4,4'-bipyridine. researchgate.net These reactions reduce the aromaticity of the system and alter its geometry and coordination properties.

Table 5: Reduction of the Bipyridine Core

| Method | Reagents/Conditions | Product |

|---|---|---|

| Chemical Reduction | Lithium metal, Trimethylsilyl chloride | N,N'-bis(trimethylsilyl)-4,4'-diethyl-1,1'-dihydro-2,2'-bipyridine |

| Electrochemical Reduction | Cathodic potential in an electrochemical cell | 4,4'-diethyl-dihydro-2,2'-bipyridine radical anion or dianion |

Electrophilic and Nucleophilic Substitution Pathways

Direct electrophilic or nucleophilic substitution on the unsubstituted bipyridine ring is challenging. However, the reactivity can be significantly altered by pre-functionalization or activation.

Nucleophilic Substitution: Direct nucleophilic substitution on the electron-rich pyridine rings is generally unfavorable. However, reactivity is dramatically enhanced if leaving groups, such as halogens, are present on the ring. For example, 4,4'-dichloro-2,2'-bipyridine (B155489) readily undergoes nucleophilic substitution. researchgate.net Furthermore, coordinating the bipyridine to a metal center, such as ruthenium(II), activates the ring toward nucleophilic attack. researchgate.net Another strategy involves activation via N-oxidation, which lowers the electron density of the ring and facilitates nucleophilic displacement of groups at the 2- and 6-positions. researchgate.net

Electrophilic and Radical Substitution: Direct electrophilic aromatic substitution on the pyridine ring is difficult due to the deactivating nature of the nitrogen atom. Functionalization is more readily achieved at the ethyl side chains. Analogous to the well-documented radical halogenation of 4,4'-dimethyl-2,2'-bipyridine to form bis(halomethyl) derivatives, the ethyl groups of this compound can be expected to undergo halogenation at the benzylic-like position (the -CH₂- group). researchgate.netorgsyn.org These halogenated intermediates are versatile precursors for further nucleophilic substitutions. Additionally, the ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or dichromate in acid, yielding 2,2'-bipyridine-4,4'-dicarboxylic acid. researchgate.netscielo.brscielo.br

Table 6: Functionalization Pathways

| Type | Pathway | Reagents | Product Type |

|---|---|---|---|

| Nucleophilic | On halogenated bipyridine | NaSH, NaCN, etc. on a chloro-bipyridine researchgate.net | Thiol, cyano, or other substituted bipyridines |

| Radical | Halogenation of side-chain | N-Bromosuccinimide (NBS) | 4,4'-bis(1-bromoethyl)-2,2'-bipyridine |

| Oxidation | Oxidation of side-chain | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ scielo.brscielo.br | 2,2'-bipyridine-4,4'-dicarboxylic acid |

Introduction of Carboxylate and Hydroxymethyl Functionalities at the 4,4'-Positions

The introduction of carboxylate and hydroxymethyl groups at the 4,4'-positions of the 2,2'-bipyridine core is a key strategy for creating versatile ligands. These functional groups can act as anchoring points for surface attachment, for instance in dye-sensitized solar cells, or as sites for further chemical modification. The primary synthetic route to these functionalized analogues typically starts from the corresponding 4,4'-dialkyl-2,2'-bipyridine, such as 4,4'-dimethyl-2,2'-bipyridine, which serves as a common precursor.

A prevalent method for synthesizing 4,4'-dicarboxy-2,2'-bipyridine involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. tandfonline.comtandfonline.com While potassium permanganate (KMnO₄) has been used, this method often results in low yields of less than 40%. scielo.br A more efficient and higher-yielding procedure utilizes a chromium-based oxidizing agent. tandfonline.com Specifically, the oxidation of 4,4'-dimethyl-2,2'-bipyridine with potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in concentrated sulfuric acid provides 4,4'-dicarboxy-2,2'-bipyridine in yields as high as 90-92%. tandfonline.comrsc.orgasianpubs.org The reaction is typically rapid, completing within 30 minutes. scielo.br The crude product is precipitated by pouring the reaction mixture into cold water and can be purified by dissolution in an alkaline solution followed by acidification to recrystallize the desired diacid, effectively removing chromium ion impurities. scielo.brrsc.org

The synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) can be achieved through a multi-step process starting from the oxidation of 4,4'-dimethyl-2,2'-bipyridine, followed by esterification and subsequent reduction. jlu.edu.cnresearchgate.netjlu.edu.cn This pathway offers improved yields and milder reaction conditions compared to other methods. jlu.edu.cnjlu.edu.cn The initial oxidation provides the 4,4'-dicarboxy-2,2'-bipyridine intermediate as described above. This diacid is then converted to its corresponding diester, for example, by reaction with an alcohol in the presence of an acid catalyst. The final step is the reduction of the diester to the diol, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.

Table 1: Synthesis of Carboxylate and Hydroxymethyl Functionalized Bipyridines

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dicarboxy-2,2'-bipyridine | Na₂Cr₂O₇·2H₂O, concentrated H₂SO₄, 30 min | ~85% | scielo.br |

| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dicarboxy-2,2'-bipyridine | K₂Cr₂O₇, H₂SO₄ | 90% | tandfonline.com |

| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dicarboxy-2,2'-bipyridine | KMnO₄ | < 40% | scielo.br |

Halogenation Strategies for Further Derivatization

Halogenated bipyridine derivatives, particularly those with halomethyl groups, are valuable intermediates for a wide range of chemical transformations, including the synthesis of polymers and complex molecular architectures. The halogen atoms serve as good leaving groups for nucleophilic substitution reactions.

A highly effective method for the synthesis of 4,4'-bis(chloromethyl)-2,2'-bipyridine involves the use of trimethylsilyl (TMS) intermediates. orgsyn.orgorgsyn.orgorgsyn.org This procedure begins with the deprotonation of 4,4'-dimethyl-2,2'-bipyridine using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C), followed by quenching the resulting carbanion with chlorotrimethylsilane (B32843) (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine in high yield (97%). orgsyn.org This intermediate is then subjected to chlorination using a suitable reagent to afford the desired 4,4'-bis(chloromethyl)-2,2'-bipyridine. This TMS-based approach is advantageous due to its high yields, minimal by-products, and the use of low-cost reagents. orgsyn.orgorgsyn.org

Other halogenation strategies have been explored, though they may present certain challenges. Radical halogenation of the methyl groups is one alternative, but it often leads to poor selectivity and the formation of mixtures of mono-, di-, and poly-halogenated products that are difficult to separate. orgsyn.orgorgsyn.org Another route involves the conversion of hydroxymethyl groups to halomethyl groups, but this typically requires a multi-step synthesis. orgsyn.orgorgsyn.org Direct chlorination of 4,4'-dimethyl-2,2'-bipyridine with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) has been attempted but suffers from a lack of regioselectivity and the formation of over-chlorinated byproducts, which complicates purification.

Halogenation can also be directed to the pyridine ring itself. For instance, 6-bromo-4,4'-dimethyl-2,2'-bipyridine (B1524756) can be synthesized by first oxidizing 4,4'-dimethyl-2,2'-bipyridine to its N-oxide, followed by treatment with a brominating agent like phosphorus oxybromide (POBr₃).

Table 2: Halogenation Methods for Bipyridine Derivatives

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine | 1. LDA, THF, -78°C; 2. TMSCl | 97% | orgsyn.org |

| 4,4'-Bis[(trimethylsilyl)methyl]-2,2'-bipyridine | 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Halogenating agent | High | orgsyn.orgorgsyn.org |

| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Bis(chloromethyl)-2,2'-bipyridine | SOCl₂ or PCl₅ | Moderate, purification challenges |

Coordination Chemistry of 4,4 Diethyl 2,2 Bipyridine Ligands

General Principles of Coordination with Transition Metals

The coordination of 4,4'-diethyl-2,2'-bipyridine to transition metals is governed by fundamental principles of ligand-metal interactions. The nitrogen atoms of the bipyridine core act as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid. This interaction leads to the formation of stable coordination complexes.

Bidentate Chelation Modes of this compound

This compound typically acts as a bidentate chelating ligand, binding to a metal center through its two nitrogen atoms. researchgate.netnih.gov This chelation results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the complex. The rotational flexibility around the C-C single bond connecting the two pyridine (B92270) rings allows them to adopt a coplanar or tilted conformation upon coordination. researchgate.net This flexibility enables the ligand to accommodate the geometric preferences of various metal ions, leading to the formation of complexes with distorted octahedral or other geometries. nih.govnih.gov

Influence of Alkyl Groups on Metal-Ligand Binding Affinity, Redox Behavior, and Luminescence

The ethyl groups at the 4 and 4' positions of the bipyridine ring exert a notable influence on the properties of the resulting metal complexes. These alkyl groups are electron-donating, which increases the electron density on the bipyridine ligand. This enhanced electron-donating ability can strengthen the metal-ligand bond. mdpi.com

The electronic effects of the alkyl groups also impact the redox behavior of the metal complexes. The increased electron density on the ligand can make the metal center easier to oxidize. researchgate.net This is reflected in the redox potentials of the complexes. For instance, ruthenium complexes with alkyl-substituted bipyridine ligands generally exhibit more negative excited-state potentials, which can lead to faster electron injection in applications like dye-sensitized solar cells. acs.org

Complexation with Specific Transition Metal Ions

The versatile nature of this compound allows it to form a wide array of complexes with various transition metals, each exhibiting unique characteristics.

Ruthenium (Ru) Complexes: Photophysical and Electrochemical Characteristics

Ruthenium complexes containing this compound and its derivatives have been extensively studied for their rich photophysical and electrochemical properties. researchgate.netacs.orgnih.gov These complexes typically exhibit strong metal-to-ligand charge transfer (MLCT) absorption bands in the visible region. acs.orgtandfonline.com Upon excitation, they can display intense and long-lived luminescence, making them suitable for applications in areas such as light-emitting devices and sensors. dcu.ie

The electrochemical behavior of these ruthenium complexes is characterized by reversible metal-based (Ru(II)/Ru(III)) and ligand-based redox processes. researchgate.netacs.org The introduction of electron-donating diethyl groups on the bipyridine ligand influences the redox potentials, generally making the ruthenium center easier to oxidize. acs.org This tunability of redox properties is crucial for their application in dye-sensitized solar cells, where the energy levels of the complex need to be carefully matched with those of the semiconductor. acs.org The photophysical properties, such as emission wavelength and quantum yield, can also be fine-tuned by modifying the ancillary ligands in the complex. tandfonline.combohrium.com

Table 1: Photophysical and Electrochemical Data for Selected Ruthenium Complexes

| Complex | Absorption Max (nm) | Emission Max (nm) | Redox Potential (V vs. reference) |

| [Ru(deeb)(CO)₂(PMe₃)(NCMe)]⁺ | >400 | Not specified | Not specified |

| [Ru(deeb)(CO)₂(PMe₃)Cl] | >400 | Not specified | Not specified |

| [Ru(bpy)₂(dmb)]²⁺ | 452 | 609 | 1.26 (Ru²⁺/³⁺) |

| [Ru(dmb)₂(decb)₂]²⁺ | 460 | Not specified | Not specified |

*Data sourced from multiple studies. acs.orgacs.orgnih.gov Note: 'deeb' is 4,4'-diethylester-2,2'-bipyridine, 'dmb' is 4,4'-dimethyl-2,2'-bipyridine (B75555), and 'decb' is 4,4'-bis(carboxyethyl)-2,2'-bipyridine. The data for dmb is used as a close analogue to deebp.

Iridium (Ir) Complexes: Luminescence and Redox Behavior

Iridium complexes featuring this compound ligands are known for their strong luminescence and robust redox properties. acs.orgnih.gov These complexes, particularly cyclometalated iridium(III) species, are highly efficient phosphorescent emitters, with applications in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The emission color can be tuned by modifying the ancillary ligands, with some complexes exhibiting yellow to red phosphorescence. mdpi.comnih.gov

The electrochemical properties of these iridium complexes typically show reversible or quasi-reversible redox waves corresponding to both metal- and ligand-centered processes. nih.govnih.gov The introduction of alkyl groups on the bipyridine ligand can influence the energy of the frontier molecular orbitals, thereby affecting both the emission wavelength and the redox potentials. mdpi.com For example, some iridium complexes with substituted bipyridine ligands show a blue shift in their emission compared to the unsubstituted analogues. mdpi.com

Table 2: Luminescence and Redox Data for Selected Iridium Complexes

| Complex | Emission Max (nm) | Quantum Yield (%) | Redox Potential (V vs. reference) |

| [Ir(ppy)₂(L)]PF₆ (L = 4,4'-bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine) | 562 | 5 (in acetonitrile), 19 (in dichloromethane) | Not specified |

| [Ir(epqc)₂(N^N)]⁺ (N^N = 4,4'-dimethyl-2,2'-bipyridine) | 620-630 | Not specified | Not specified |

*Data sourced from multiple studies. mdpi.comnih.gov Note: 'ppy' is 2-phenylpyridine (B120327) and 'epqc' is ethyl-2-phenylquinoline-4-carboxylate. The data for dimethyl-bipyridine is used as a close analogue.

Manganese (Mn) and Rhenium (Re) Complexes: Carbonyl Chemistry and Reactivity

Manganese and rhenium carbonyl complexes incorporating this compound and related ligands have garnered significant interest, particularly in the context of CO₂ reduction catalysis. nih.govmdpi.comnih.gov These complexes typically adopt a facial (fac) coordination geometry where three carbonyl (CO) ligands occupy one face of the octahedron around the metal center. nih.gov

The electronic properties of the bipyridine ligand, modulated by the ethyl substituents, play a crucial role in the reactivity of these complexes. nih.gov Electron-donating groups on the bipyridine ligand can influence the electron density at the metal center, which in turn affects the M-CO back-bonding and the catalytic activity. ku.edudcu.ie Studies on related systems have shown that the introduction of bulky alkyl groups can hinder the catalytic reduction of CO₂. mdpi.com

In rhenium carbonyl complexes, systematic substitution of other ligands can lead to significant shifts in the absorption spectra, which is attributed to the destabilization of the metal d-orbitals involved in the MLCT transitions. nih.gov For instance, replacing a carbonyl and an acetonitrile (B52724) ligand in a rhenium complex with trimethylphosphine (B1194731) and chloride, respectively, results in a red-shifted absorbance. nih.gov The reactivity of these manganese and rhenium complexes is often initiated by photochemical or electrochemical means, leading to the loss of a CO ligand and the formation of a catalytically active species. ku.edunih.gov

Table 3: Spectroscopic Data for Selected Manganese and Rhenium Carbonyl Complexes

| Complex | ν(CO) (cm⁻¹) | Absorption Max (nm) |

| fac-[MnBr(C₁₆H₁₆N₂O₄)(CO)₃] | Not specified | Not specified |

| [Re(deeb)(CO)₃(NCMe)]⁺ | Not specified | Red-shifted with ligand substitution |

| [Re(deeb)(CO)₃Cl] | Not specified | Red-shifted with ligand substitution |

*Data sourced from multiple studies. nih.govnih.govnih.gov Note: C₁₆H₁₆N₂O₄ is diethyl 2,2′-bipyridine-4,4′-dicarboxylate, a derivative of this compound.

Copper (Cu) Complexes: Structural Diversity and Redox Properties

The structural landscape of copper complexes with substituted bipyridines is rich and varied, often influenced by the copper oxidation state (I or II), the nature of the counter-ions, and the solvent used in the synthesis. For the closely related 4,4'-dimethyl-2,2'-bipyridine (dmbp), reaction with copper(I) and/or copper(II) bromide has yielded a remarkable array of crystalline materials. These include a distorted tetrahedral Cu(I) complex, [Cu(dmbp)₂]Br, and several Cu(II) complexes exhibiting coordination geometries ranging from stacked planar monomers to five-coordinate bibridged dimers. researchgate.netacs.org Mixed-valence Cu(I,II) compounds have also been isolated, showcasing discrete five-coordinated Cu(II) and linear or trigonal planar Cu(I) species. acs.org

Platinum (Pt) and Palladium (Pd) Complexes: Photochemical Activity

Platinum(II) and Palladium(II) complexes containing bipyridine ligands are of significant interest due to their potential photochemical applications. Research on mixed-ligand complexes of the formula [MX₂(MBPY)], where M is Pd(II) or Pt(II) and MBPY is 4,4'-dimethyl-2,2'-bipyridine, has shown that these complexes exhibit a low-lying metal-to-ligand charge transfer (MLCT) band in their UV-Vis spectra. researchgate.net Irradiation at this MLCT band can lead to the sensitization of photo-oxidation reactions, often involving singlet molecular oxygen as an intermediate. researchgate.net The efficiency of this photosensitization is influenced by both the metal ion and the other ligands present in the complex. researchgate.net

While these findings on the dimethyl derivative are insightful, specific studies on the photochemical activity of platinum and palladium complexes incorporating the this compound ligand are not prevalent in the current body of scientific literature. Further research is needed to elucidate the specific photophysical and photochemical properties imparted by the diethyl substituent.

Zinc (Zn) Complexes: Structural Analysis and Coordination Geometries

Zinc(II) complexes with substituted bipyridine ligands have been synthesized and structurally characterized, often revealing tetrahedral or distorted tetrahedral coordination geometries. For instance, zinc(II) complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate, [Zn(py-2py)X₂] (X = Cl⁻, Br⁻), adopt a slightly distorted tetrahedral geometry. mdpi.com Similarly, zinc complexes with the unsubstituted 4,4'-bipyridine (B149096) can form one-dimensional coordination polymers with distorted octahedral environments around the zinc atom. researchgate.net

In the context of redox-active bipyridine ligands, studies on β-diketiminate zinc complexes with 2,2'-bipyridine (B1663995) have shown that the zinc atom adopts a distorted tetrahedral coordination geometry. acs.org While these examples provide a general understanding of zinc coordination with bipyridine-type ligands, specific structural analyses and coordination geometry data for zinc complexes of this compound are not extensively documented.

Molybdenum (Mo) and Cobalt (Co) Complexes: Synthesis and Characterization

The synthesis and characterization of molybdenum and cobalt complexes with substituted bipyridines have been explored, though specific data for the 4,4'-diethyl derivative is limited. For the analogous 4,4'-dimethyl-2,2'-bipyridyl ligand, a dichloro-dioxido-molybdenum(VI) complex has been synthesized and characterized using techniques such as FTIR, NMR, and X-ray powder diffraction. cambridge.org

In the realm of cobalt chemistry, various bipyridine derivatives have been used to synthesize cobalt(II) complexes. For example, two cobalt(II) complexes with 5,5'-dimethyl-2,2'-bipyridine, [Co(5,5′-dmbipy)₂(NCS)₂] and [Co(5,5′-dmbipy)₃][Co(NCS)₄], have been prepared and characterized. tandfonline.comnih.gov Additionally, a series of heteroleptic cobalt(II) complexes with diimine ligands, including 4,4'-dimethyl-2,2'-bipyridyl, have been synthesized and their structures investigated. psu.edu However, dedicated studies on the synthesis and characterization of molybdenum and cobalt complexes specifically with the this compound ligand are not prominently featured in the available literature.

Osmium (Os) Complexes: Alternative Synthesis and Properties

An alternative, two-step synthesis method has been developed for [Os(NN)(CO)₂X₂] complexes, where NN can be 2,2'-bipyridine or 4,4'-dimethyl-2,2'-bipyridine (dmbpy). rsc.orgpsu.edu This method involves the reduction of OsCl₃ to produce trinuclear mixed-metal intermediates, which then react with the bipyridine ligand to yield the final complex. rsc.orgpsu.edu These osmium complexes exhibit interesting electrochemical and photochemical properties, including pronounced photoluminescence compared to their ruthenium analogues. rsc.org While this provides a potential route for the synthesis of the corresponding this compound osmium complex, specific studies detailing its synthesis and properties have not been found.

Ligand Exchange Kinetics and Mechanisms in 4,4'-Disubstituted-2,2'-bipyridine Metal Complexes

The kinetics and mechanisms of ligand exchange in metal complexes are crucial for understanding their reactivity and potential applications. Studies on ruthenium(II)-polypyridyl complexes have explored photoinduced ligand dissociation, where the population of a dissociative triplet ligand field state plays a key role. nih.gov The efficiency of this process can be influenced by steric bulk on the bipyridine ligand. nih.gov

Catalytic Applications of 4,4 Diethyl 2,2 Bipyridine Metal Complexes

Electrocatalytic Reduction of Carbon Dioxide (CO2)

The electrochemical conversion of CO2 into products such as carbon monoxide (CO), formic acid (HCOOH), and methane (B114726) (CH4) offers a promising pathway for mitigating greenhouse gas emissions and producing valuable chemical feedstocks. Metal complexes based on 4,4'-disubstituted-2,2'-bipyridine have emerged as a versatile class of electrocatalysts for this transformation.

Mechanism of CO2 Reduction with 4,4'-Disubstituted-2,2'-bipyridine Complexes

The electrocatalytic reduction of CO2 by metal complexes with 4,4'-disubstituted-2,2'-bipyridine ligands, particularly with metals like Rhenium (Re) and Manganese (Mn), generally proceeds through a series of well-defined steps. The process is initiated by the reduction of the catalyst. For instance, fac-Re(bpy)(CO)3Cl and fac-Mn(bpy)(CO)3Br, where 'bpy' represents a bipyridine ligand, are known to effectively reduce CO2 to CO with high faradaic efficiency. frontiersin.org The initial step involves one or two-electron reduction of the metal complex, which can be a single or a two-step process, leading to the formation of an anionic active species. acs.org This reduced species is the key starting point for the subsequent reaction with CO2. acs.org

The mechanism can be influenced by the metal center. For example, in complexes with identical ligand structures, a Mn(I) complex might undergo a direct two-electron reduction, whereas a Re(I) complex follows a two-step reduction process. acs.org This difference is attributed to the electronic configuration and crystal field splitting of the metals. acs.org Following the generation of the active catalyst, the CO2 molecule coordinates to the metal center. The subsequent steps involve proton-coupled electron transfers to cleave a C-O bond, ultimately leading to the release of CO and water.

A critical aspect of the mechanism is the potential for different reaction pathways. For some Re(I) bipyridine catalysts, a bimolecular reduction mechanism can occur, leading to the disproportionation of CO2 into CO and carbonate (CO3^2-). nih.gov This pathway is distinct from the more common single-site two-electron reduction of CO2 to CO and water. nih.gov

Influence of Ligand Substitution on Catalytic Efficiency and Selectivity

The electronic and steric properties of the substituents on the 4,4'-positions of the 2,2'-bipyridine (B1663995) ligand play a crucial role in determining the catalytic efficiency and product selectivity of the metal complexes.

Electronic Effects: The electronic nature of the substituents directly impacts the reduction potential of the catalyst and the electron density on the metal center. frontiersin.org Electron-donating groups, such as alkyl groups like diethyl, generally increase the electron density on the metal. This increased nucleophilicity can facilitate the interaction with the electrophilic CO2 molecule. frontiersin.org Conversely, electron-withdrawing groups tend to make the reduction of the complex easier (less negative potential) but can decrease the catalytic activity by reducing the electron density on the metal, which is crucial for CO2 activation. frontiersin.org Studies on fac-M(bpy-R)(CO)3X complexes (M = Mn, Re) have shown that strongly electron-withdrawing substituents can even lead to a complete loss of catalytic activity towards CO2 reduction. frontiersin.org

Steric Effects: The steric bulk of the substituents at the 4,4'-positions can also significantly influence the catalytic process. Increased steric hindrance can prevent undesirable side reactions, such as the dimerization of the catalyst, which can be an off-cycle process that reduces catalytic efficiency. nsf.gov For example, in manganese-based catalysts, increasing the steric bulk at the 4,4' position of the bipyridine ligand has been shown to preclude off-cycle dimerization and thus enhance the catalytic efficiency for CO production. nsf.gov However, excessively bulky ligands can also hinder the approach and coordination of the CO2 molecule to the active site, thereby reducing the catalytic rate. nih.govmdpi.com

The table below summarizes the effect of different substituents on the catalytic performance of cobalt bipyridine complexes in photocatalytic CO2 reduction, illustrating the general principles that also apply to electrocatalysis.

| Substituent at 4,4'-position | Effect on CO2 Conversion Rate |

| Methyl | 13.2% decrease nih.govmdpi.com |

| tert-Butyl | 29.6% decrease nih.govmdpi.com |

| Nonyl | 98% decrease nih.govmdpi.com |

Role of Supramolecular Assembly in Enhancing Electrocatalytic Performance

Supramolecular assembly, driven by non-covalent interactions such as hydrogen bonding, offers a sophisticated strategy to modulate the catalytic properties of metal complexes. By designing 4,4'-disubstituted-2,2'-bipyridine ligands with functional groups capable of forming such assemblies, it is possible to enhance catalytic performance.

Research has demonstrated that incorporating methyl acetamidomethyl groups at the 4,4'-positions of a 2,2'-bipyridyl ligand in a Re(I) fac-tricarbonyl chloride complex promotes the formation of a hydrogen-bonded dimer. nih.govacs.orgscispace.com This supramolecular assembly facilitates a bimolecular reduction mechanism for CO2, leading to its disproportionation into CO and carbonate at a significantly lower overpotential (by approximately 250 mV) compared to the corresponding monomeric complex. nih.govacs.orgscispace.com This finding highlights that non-covalent self-assembly can steer the catalytic reaction towards alternative and more energy-efficient pathways. nih.govacs.orgscispace.com

Furthermore, the use of hydrogen-bonding interactions to create heterobimetallic supramolecular systems, for instance, by combining Re and Mn bipyridine-based electrocatalysts, has been shown to generate a co-catalytic system with enhanced current responses for CO2 reduction. rsc.org Infrared spectroelectrochemical studies have indicated that the two different metal centers interact during the reduction mechanism, demonstrating that non-covalent assembly is a powerful tool for creating novel and more efficient co-catalyst systems. rsc.org

Photocatalytic CO2 Reduction Systems

Photocatalysis provides an alternative and potentially more sustainable approach to CO2 reduction by harnessing light energy. Metal complexes of 4,4'-disubstituted-2,2'-bipyridine are integral components of many artificial photosynthetic systems designed for this purpose.

Photosensitizer-Catalyst Systems Incorporating 4,4'-Disubstituted-2,2'-bipyridine Ligands

In a typical homogeneous photocatalytic system for CO2 reduction, three main components are involved: a photosensitizer, a catalyst, and a sacrificial electron donor. The photosensitizer absorbs light and initiates the electron transfer cascade. The catalyst, often a metal complex with ligands like 4,4'-disubstituted-2,2'-bipyridine, then utilizes these electrons to reduce CO2.

Ruthenium and Rhenium complexes are commonly employed in these systems. For example, [Ru(bpy)3]^2+ is a classic photosensitizer that, upon light excitation, can be reductively quenched by an electron donor. scispace.com The resulting reduced photosensitizer then transfers an electron to the catalyst. Metal complexes incorporating 4,4'-disubstituted-2,2'-bipyridine ligands can function as either the photosensitizer or the catalyst, or in some cases, a single complex can perform both roles.

The strategic design of these systems is crucial for efficient performance. For instance, heterobimetallic supramolecular systems formed through hydrogen bonding between Re and Mn bipyridine-based complexes have demonstrated co-catalytic responses in the electrocatalytic reduction of CO2, a principle that can be extended to photocatalysis. rsc.org The choice of ligand substituents, as in electrocatalysis, significantly affects the performance. In cobalt-bipyridine complexes used as molecular photocatalysts, the type and position of alkyl substituents on the bipyridine ring have a marked impact on the catalytic performance. nih.govmdpi.com

Mechanistic Insights into Photochemical CO2 Reduction

The mechanism of photochemical CO2 reduction involves a sequence of light-induced electron transfer and dark catalytic steps. researchgate.net The process begins with the absorption of light by the photosensitizer, which transitions to an excited state. This excited state is then quenched, either oxidatively or reductively, by the sacrificial electron donor or the catalyst.

In a system using a Re(I) bipyridine complex as the catalyst and a Ru(II) bipyridine complex as the photosensitizer, the excited photosensitizer is typically reductively quenched. The resulting one-electron-reduced photosensitizer then transfers an electron to the Re(I) catalyst. This process is repeated to generate a doubly reduced, catalytically active form of the Re complex. This active species then reacts with CO2, often in the presence of a proton source, to produce CO and regenerate the original catalyst.

Hydrogen Evolution Reactions (HER)

The generation of hydrogen (H₂) from water through photocatalytic and electrocatalytic processes is a cornerstone of renewable energy research. Metal complexes containing polypyridyl ligands are frequently studied as catalysts for the hydrogen evolution reaction (HER). While extensive research has been conducted on complexes with unsubstituted or methyl-substituted bipyridines, specific studies detailing the application of 4,4'-diethyl-2,2'-bipyridine complexes in HER are not prominently available in the reviewed literature.

However, research on analogous complexes provides insight into the potential role of deeb ligands. For instance, ruthenium polypyridine complexes are widely used as photosensitizers in H₂ production systems. rsc.orgrsc.org Studies on a series of ruthenium complexes with 4,4'-substituted bipyridines have shown that tuning the electronic properties of the ligand is a key strategy to improve photocatalytic performance. rsc.org Electron-donating groups, such as the ethyl groups in deeb, can modulate the redox potentials of the metal complex, which is a critical factor in the efficiency of electron transfer processes required for H₂ evolution. For example, a ruthenium complex with 4,4'-dimethyl-2,2'-bipyridine (B75555) was shown to potentially outperform the standard tris(2,2'-bipyridine)ruthenium(II) photosensitizer, suggesting that ligands with electron-donating substituents can offer a favorable balance of structural and redox properties. rsc.org Similarly, manganese and rhenium complexes with bipyridine ligands are known to be active electrocatalysts for either H₂ evolution or the competing reaction of CO₂ reduction. acs.orgresearchgate.net The ligand's structure plays a crucial role in determining product selectivity. While direct data for deeb is scarce, the principles established with related ligands suggest that its complexes are viable candidates for investigation in HER catalysis.

Oxidation and Polymerization Reactions

Metal complexes derived from this compound are investigated for their catalytic activity in both oxidation and polymerization reactions, where the ligand's electronic properties can significantly influence catalyst performance.

Oxidation Reactions

Bipyridine metal complexes are known to catalyze a variety of oxidation reactions. For example, palladium(II) complexes with 2,2'-bipyridine have been shown to be active homogeneous catalysts for the disproportionation of hydrogen peroxide and the oxidation of sulfides. scirp.org In the context of water oxidation, a crucial reaction for artificial photosynthesis, ruthenium complexes containing bipyridine-dicarboxylate (bda) ligands are effective molecular catalysts. The stabilization of these catalysts on electrode surfaces using anchoring ligands is a key area of research. nih.gov While these examples establish the utility of bipyridine ligands in oxidation catalysis, specific studies focusing on the use of this compound complexes for such reactions are not widely reported in the examined literature. The electron-donating nature of the diethyl substituents would be expected to make the metal center more electron-rich, potentially enhancing its activity in certain oxidative catalytic cycles.

Polymerization Reactions

In the field of polymer chemistry, this compound serves as a crucial ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. sigmaaldrich.comacs.org The catalyst system typically consists of a copper(I) halide complexed with a nitrogen-based ligand.

The electronic properties of the bipyridine ligand are critical for the efficiency and control of the polymerization. A systematic study of 4,4'-substituted-2,2'-bipyridines in the ATRP of acrylates and methacrylates revealed that ligands with strong electron-donating groups (EDGs) significantly accelerate the rate of polymerization. acs.orgnih.gov The ethyl groups in this compound function as EDGs. This electronic donation stabilizes the resulting copper(II) complex formed during the activation step, which shifts the ATRP equilibrium towards the active, radical species. This leads to a higher concentration of growing polymer chains and, consequently, a faster polymerization rate. acs.orgnih.gov Research has shown a rate increase of up to 400-fold when using bipyridine ligands with powerful EDGs compared to unsubstituted bipyridine. acs.orgnih.gov

The table below, based on data from related substituted bipyridines, illustrates the effect of substituents on catalyst activity and polymerization rate.

| Substituent (R) in 4,4'-R-bpy | Hammett Parameter (σ_p) | Polymerization Rate (vs. H) | Catalyst Performance |

| (Me)₂N | -0.83 | ~400x faster | Highly active, allows for low catalyst concentrations (ppm level). acs.orgnih.gov |

| MeO | -0.27 | Significantly faster | Highly active, effective at ppm concentrations. acs.orgnih.gov |

| Me | -0.17 | Faster | More active than unsubstituted bpy. acs.orgnih.gov |

| Et (projected) | -0.15 | Faster | Expected to be more active than unsubstituted bpy due to electron-donating nature. |

| H | 0.00 | Baseline | Standard activity. acs.orgnih.gov |

| Cl | 0.23 | Slower | Least active in the series. acs.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

The use of highly active ligands like this compound allows for a significant reduction in the amount of copper catalyst needed, often down to parts-per-million (ppm) levels, which is advantageous for both economic and environmental reasons, as it simplifies the removal of residual catalyst from the final polymer product. acs.orgnih.gov

Heterogeneous Catalysis and Nanoparticle Stabilization

The transition from homogeneous to heterogeneous catalysis is a key goal for improving catalyst recyclability and process efficiency. Substituted bipyridines, including this compound, are valuable for this purpose, both in the creation of immobilized molecular catalysts and in the stabilization of catalytically active nanoparticles.

Heterogeneous Catalysis

One successful strategy for heterogenizing bipyridine-based catalysts involves grafting or co-condensing them onto solid supports. Periodic mesoporous organosilicas (PMOs) have been developed with bipyridine units integrated directly into the silica (B1680970) framework. researchgate.net These materials can then be metalated, for example with ruthenium, to create well-defined, isolated active sites on a solid support for applications like photocatalytic water oxidation. researchgate.net This approach benefits from the high surface area and ordered pore structure of the support, while the bipyridine units provide strong chelation for the active metal centers. Although studies have often utilized other substituted bipyridines like the dimethyl or di-tert-butyl derivatives, the this compound ligand is chemically suited for similar immobilization strategies.

Nanoparticle Stabilization

This compound and its analogues can act as effective capping agents to stabilize metal nanoparticles, preventing their aggregation and controlling their size and catalytic properties. The bipyridine unit strongly coordinates to the surface of the nanoparticles, while the alkyl substituents (like diethyl) can provide solubility in specific solvents and create a steric barrier that prevents agglomeration. For instance, derivatized 4,4'-bipyridinium ligands have been used to synthesize and stabilize highly fluorescent and stable CdSe and CdTe quantum dots (nanocrystals) in aqueous media. nih.gov In another example, bipyridines with bromomethyl groups were found to affect the electronic properties of rhodium nanoparticles, enhancing their catalytic activity in hydrogenation reactions. The hydrophobic nature of the diethyl groups on this compound makes it particularly suitable for stabilizing nanoparticles in nonpolar media, which is relevant for many organic catalytic reactions.

Advanced Materials Science Applications Derived from 4,4 Diethyl 2,2 Bipyridine

Dye-Sensitized Solar Cells (DSSCs)

The bipyridine ligand is a fundamental component for metal centers in the coordinative compounds used in dye-sensitized solar cells. The introduction of substituents like the ethyl groups in 4,4'-diethyl-2,2'-bipyridine allows for the modulation of the resulting sensitizer's properties.

The synthesis of ruthenium-based sensitizers for DSSCs often begins with substituted bipyridine ligands. While 4,4'-dimethyl-2,2'-bipyridine (B75555) is a common starting material, the principles apply to its diethyl analogue. ossila.com The synthesis pathway can be complex, often involving a multi-step sequence to introduce various functional groups.

For instance, creating new ligands from a starting bipyridine can involve reactions to transform the initial substituents. A typical sequence might start with the oxidation of the alkyl (e.g., methyl or ethyl) groups to form carboxylic acids. researchgate.netkoreascience.kr These can then be converted to esters, alcohols, or aldehydes to build more complex structures. researchgate.net For example, 4,4′-dimethyl-2,2′-bipyridine has been used as a precursor to synthesize 4,4′-divinyl-2,2′-bipyridine through a five-step process involving intermediate species with carboxyl, methyl ester, alcohol, and aldehyde functionalities. researchgate.net

Ruthenium complexes are then prepared by reacting these specialized ligands with a ruthenium source. A common method involves the sequential reaction of precursors like [RuCl2(p-cymene)]2 with the desired bipyridine ligands in solvents such as ethanol (B145695) or water. researchgate.net This allows for the creation of heteroleptic complexes, where different ligands are attached to the same metal center, enabling precise tuning of the sensitizer's properties. researchgate.net The final products, such as those in the N719 dye family, often incorporate ligands like this compound to optimize performance.

The efficiency of a DSSC is critically dependent on the electron transfer dynamics at the interface between the dye and the titanium dioxide (TiO₂) semiconductor. Upon absorbing light, the dye molecule enters an excited state and injects an electron into the conduction band of the TiO₂. osti.govacs.org This process is a key signature of dye sensitization. osti.gov

Research on ruthenium-polypyridyl dyes, a class that includes complexes made with this compound, reveals that the kinetics of this electron injection are complex. The process is often biphasic, with time constants ranging from a few picoseconds to hundreds of picoseconds. osti.gov This kinetic heterogeneity is attributed to competition between the relaxation of the dye's excited state and the injection of the electron as the dye relaxes through its metal-to-ligand charge-transfer (MLCT) manifold. osti.gov

The functionalization of the bipyridine ligands plays a crucial role in tuning the energetics of the MLCT state. osti.gov By modifying the ancillary ligands, the excited state potential of the ruthenium complex can be adjusted, which in turn influences the rate of electron injection. osti.gov Studies have shown that the injection rate constant is exponentially distributed relative to the dye's excited-state potential, a relationship well-described by Marcus–Gerischer theory. osti.gov

The table below illustrates how different components in a DSSC system can affect performance, highlighting the importance of optimizing each part, including the dye's ligands.

| Redox System | Sensitizer | V_oc (mV) | J_sc (mA cm⁻²) | Fill Factor (FF) (%) | PCE (%) |

| [Cu(dmbp)₂]²⁺/¹⁺ | Y123 | 1048 | 14.4 | 68.1 | 10.3 |

| [Co(bpy)₃]³⁺/²⁺ | Y123 | 844 | 15.3 | 71.2 | 9.2 |

| I₃⁻/I⁻ | Y123 | 724 | 15.8 | 70.2 | 8.0 |

This table is based on data for the [copper(6,6′-dimethyl-2,2′-bipyridine)₂]²⁺/¹⁺ redox shuttle and is illustrative of how ligand and electrolyte choice impacts DSSC performance. rsc.org

By carefully engineering the ligands, such as using this compound, researchers can enhance light harvesting and improve charge transfer dynamics, leading to more efficient solar cells. ossila.com

Electrochemiluminescence (ECL) Materials

4,4'-disubstituted-2,2'-bipyridine compounds, including the diethyl derivative, are valuable in the fabrication of electrochemiluminescence (ECL) materials. ossila.com ECL is a process where a species generated at an electrode surface undergoes an electron-transfer reaction to produce an excited state that then emits light. Ruthenium(II) complexes containing substituted bipyridine ligands are the most widely used ECL compounds. researchgate.net

The electron-donating nature of the ethyl groups in this compound enhances the donor ability of the ligand. ossila.com This property can increase the ECL intensity of the resulting metal complex. ossila.com A variety of ruthenium(II) and iridium(III) complexes with ligands such as 4,4'-dimethyl-2,2'-bipyridine have been synthesized and studied for their ECL properties. researchgate.netlatrobe.edu.aunih.gov These studies show that the emission characteristics, intensity, and lifetime of the complexes can be systematically tuned by altering the ligands. researchgate.net For example, a dinuclear Ru(II) complex featuring 4,4'-dimethyl-2,2'-bipyridine ligands demonstrated an improved ECL response compared to its mononuclear counterpart and the benchmark [Ru(bpy)₃]²⁺. nih.gov This enhancement makes such materials highly sensitive probes, for instance, in the detection of pesticides. nih.gov

Supramolecular Architectures and Self-Assembled Monolayers (SAMs)

The 2,2'-bipyridine (B1663995) unit is a foundational component in supramolecular chemistry, acting as a robust chelating agent for metal ions to form larger, organized structures.

While the bipyridine moiety itself is central to the formation of metal-organic frameworks (MOFs), the creation of extensive hydrogen-bonded networks typically relies on functional groups capable of hydrogen bonding, such as carboxylic acids or amides, rather than simple alkyl groups like diethyl. nih.govacs.org Ligands like 4,4'-dicarboxy-2,2'-bipyridine are frequently used because the carboxylic acid groups can participate in extensive hydrogen bonding, creating stable three-dimensional networks. nih.gov

In these structures, the 2,2'-bipyridine nitrogen atoms coordinate to the metal center (e.g., Co²⁺, Cu²⁺, Mn²⁺), while the carboxylate groups bridge adjacent metal centers or form hydrogen bonds with other molecules, such as water. nih.gov This interplay of coordination bonds and hydrogen bonds leads to diverse and complex topologies, including interpenetrating chiral networks. nih.gov

2D Organization on Surfaces (e.g., Highly Oriented Pyrolytic Graphite)

The ability to control the arrangement of molecules at the nanoscale is a cornerstone of developing advanced materials. The compound this compound, like other functionalized bipyridines, is instrumental in the formation of two-dimensional (2D) self-assembled patterns on surfaces. nih.gov The introduction of alkyl substituents, such as the ethyl groups in this compound, onto the bipyridine skeleton is a key strategy for creating these ordered structures. nih.govresearchgate.net

These organized molecular monolayers are typically studied at the interface between a solid surface and a liquid solution using techniques like scanning tunneling microscopy (STM). researchgate.net Highly Oriented Pyrolytic Graphite (B72142) (HOPG) is a common substrate for these studies due to its atomically flat surface, which allows for the direct visualization of the self-assembled molecular networks. nih.govresearchgate.net

The formation and structure of these 2D networks are governed by the interplay of various non-covalent interactions, including van der Waals forces between the alkyl chains and between the molecules and the graphite surface, as well as potential hydrogen bonding. The nature, size, and position of the alkyl chains on the bipyridine core are primary factors that dictate the final supramolecular pattern. nih.govresearchgate.net Research on analogous alkyl-substituted bipyridines demonstrates that the molecules arrange themselves in well-defined, repeating motifs on the HOPG surface. The differences in the packing motifs are largely attributed to the different nature and number of alkyl chains attached to the bipyridine cores, which in turn affects the unit cell area. researchgate.net

For instance, studies on similarly substituted bipyridines reveal distinct packing arrangements and unit cell parameters, which are influenced by the length and placement of the alkyl chains. The ethyl chains in this compound are expected to ensure physisorption onto the HOPG surface, leading to organized, two-dimensional structures. researchgate.net

Below is a table illustrating typical unit cell parameters for self-assembled structures of functionalized bipyridines on an HOPG surface, as determined by STM. While specific data for this compound is part of a broader class of such compounds, the table provides representative values for analogous molecules, demonstrating how alkyl functionalization controls the 2D organization.

| Compound | a (nm) | b (nm) | α (°) | Area (nm²) |

|---|---|---|---|---|

| 2,2'-Dialkyl-4,4'-bipyridine Analog 1 | 2.1 ± 0.1 | 1.5 ± 0.1 | 70 ± 2 | 2.9 |

| 3,3'-Dialkyl-4,4'-bipyridine Analog | 2.4 ± 0.1 | 1.9 ± 0.1 | 80 ± 2 | 4.5 |

| 2,2',6,6'-Tetraalkyl-4,4'-bipyridine Analog | 2.9 ± 0.1 | 2.3 ± 0.1 | 65 ± 2 | 6.1 |

Photoelectrochemistry and Energy Conversion Systems

The unique electronic properties of this compound make it a valuable ligand in the synthesis of metal complexes for photoelectrochemistry and energy conversion applications. It is particularly prominent in the development of systems for solar energy conversion, such as dye-sensitized solar cells (DSSCs), and in photocatalysis for processes like carbon dioxide (CO₂) reduction. core.ac.uk

In these applications, the bipyridine derivative typically serves as a chelating ligand, binding to a metal center (commonly ruthenium, rhenium, or manganese) to form a photosensitizer or a catalyst. osti.govacs.org The ethyl groups at the 4,4'-positions are not merely passive substituents; they are electron-donating groups that enhance the electron density on the pyridine (B92270) rings. This electronic modification influences the redox properties and photophysical behavior of the resulting metal complex, which is crucial for the efficiency of the energy conversion device.

Key Applications and Research Findings:

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, a photosensitizer dye absorbs light, leading to an excited state from which an electron is injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). rasayanjournal.co.in Complexes containing substituted bipyridine ligands like this compound are used as these sensitizers. The electron-donating ethyl groups can help in tuning the energy levels of the complex's molecular orbitals (HOMO and LUMO) to promote efficient electron injection and retard charge recombination, a process where the injected electron returns to the oxidized dye or the electrolyte. rasayanjournal.co.inossila.com Quantum chemical studies on related bipyridine derivatives show that such structural modifications are critical for designing efficient sensitizers. rasayanjournal.co.in

Photocatalytic CO₂ Reduction: The conversion of CO₂ into chemical fuels using solar energy is a key goal in artificial photosynthesis. Metal complexes incorporating this compound and its analogs act as molecular catalysts for this process. osti.govd-nb.info For example, rhenium and manganese complexes with substituted bipyridine ligands have been shown to photocatalytically reduce CO₂ to carbon monoxide (CO) or formic acid. osti.govacs.org The substituents on the bipyridine ligand play a crucial role in modulating the electronic structure, and thus the reactivity and stability, of the catalytic intermediates. osti.gov Research has demonstrated that by systematically varying the electron-donating or withdrawing nature of the groups at the 4,4' positions, the efficiency and selectivity of the photocatalyst can be tuned. osti.gov

Photoelectrochemical Cells: In photoelectrochemical cells, catalysts are often immobilized on an electrode surface to drive chemical reactions. core.ac.uk Bifunctional ligands derived from substituted bipyridines can be synthesized to both coordinate with a catalytic metal center and anchor the entire complex to a conductive surface, such as a copper or carbon nanotube electrode. core.ac.ukacs.org This approach has been used to construct electrodes for the electrocatalytic reduction of CO₂. core.ac.uk

The performance of these systems is highly dependent on the properties of the bipyridine ligand. The table below summarizes the impact of substituents on the bipyridine ligand in related metal complexes used in energy conversion systems.

| Complex Type | Application | Key Performance Metric | Influence of Bipyridine Substituent | Reference |

|---|---|---|---|---|

| [Ru(bpy-R)₂(NCS)₂] | Dye-Sensitized Solar Cells | Power Conversion Efficiency (PCE) | Electron-donating groups (like alkyls) can improve charge transfer dynamics and reduce recombination. | ossila.com |

| fac-[Re(bpy-R)(CO)₃Cl] | Photocatalytic CO₂ Reduction | Turnover Number (TON) for CO production | Substituents modulate redox potentials and excited-state dynamics, affecting catalytic activity and stability. | osti.gov |

| [Cu(bpy-R)₂]²⁺/¹⁺ | Dye-Sensitized Solar Cells (Redox Mediator) | Photovoltage (V_oc) | Alkyl groups on the bipyridine ligand lead to high photovoltages (>1.0 V) without compromising photocurrent. | nih.gov |

| fac-[MnBr(bpy-R)(CO)₃] | Electrocatalytic CO₂ Reduction | Faradaic Efficiency for HCOO⁻ | Immobilization via a substituted bipyridine ligand on an electrode enhances catalytic performance in aqueous solutions. | acs.org |

Spectroscopic and Structural Characterization Methodologies in 4,4 Diethyl 2,2 Bipyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4,4'-Diethyl-2,2'-bipyridine and its complexes in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and purity of this compound. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton environment within the molecule. For instance, the aromatic protons on the pyridine (B92270) rings and the protons of the ethyl groups exhibit characteristic signals that can be unambiguously assigned.

In a study of a homologous series of 4,4'-dialkyl-2,2'-bipyridine ligands, the ¹H NMR spectra were reported and analyzed. canterbury.ac.nz While specific data for the free this compound ligand is not detailed in the provided sources, a representative ¹H NMR spectrum of a related compound, 4,4'-dimethyl-2,2'-bipyridyl, is available. chemicalbook.com The characterization of ruthenium(II) complexes with 4,4'-dialkyl-2,2'-bipyridine ligands has also been extensively studied using ¹H NMR. canterbury.ac.nz These studies show that upon coordination to a metal center, the chemical shifts of the bipyridine protons are altered, providing valuable information about the metal-ligand interaction. canterbury.ac.nz

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete structural confirmation of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, making ¹³C NMR a powerful tool for studying the effects of substitution and complexation. For example, the ¹³C NMR spectra of various substituted bipyridine ligands and their complexes have been used to understand the electronic effects of different functional groups. sioc-journal.cn

Table 1: Representative ¹H NMR Data for a 4,4'-Dialkyl-2,2'-bipyridine Ligand (as part of a Ruthenium Complex) canterbury.ac.nz

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| H-3,3' | 8.75 | s | - |

| H-5,5' | 7.37 | d | 5.8 |

| H-6,6' | 8.56 | d | 5.8 |

| -CH₂- | 2.75 | q | 7.9 |

| -CH₃ | 1.28 | t | 7.9 |

| Note: Data is for a [Ru(bipy)₂(bipy-4-R-4'-R₁)]²⁺ complex where R=R₁=C₂H₅, in (CD₃)₂SO. The chemical shifts for the free ligand would differ. |

Table 2: Representative ¹³C NMR Data for a Substituted Bipyridine Ligand sioc-journal.cn

| Carbon | Chemical Shift (ppm) |

| C-2,2' | 156.0 |

| C-3,3' | 121.6 |

| C-4,4' | 149.3 |

| C-5,5' | 121.0 |

| C-6,6' | 156.0 |

| -CH₂- | 25.5 |

| -CH₃ | 14.5 |

| Note: This is a generalized representation for a 4,4'-disubstituted bipyridine and actual values for this compound may vary. |

For more complex molecules, such as metal complexes of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. tandfonline.comnih.govwestmont.edu

COSY (Correlation Spectroscopy) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) coupling networks. tandfonline.comnih.gov By identifying cross-peaks in a COSY spectrum, it is possible to trace the connectivity of protons within the molecule, which is particularly useful for assigning the signals of the ethyl groups and the coupled aromatic protons on the pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) is another powerful 2D NMR technique that provides information about the spatial proximity of protons. tandfonline.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This is crucial for determining the stereochemistry and conformation of complexes containing this compound.

Homo-decoupling is a technique used to simplify complex ¹H NMR spectra. canterbury.ac.nz By irradiating a specific proton signal, its coupling to other protons is removed, resulting in a simplified splitting pattern for the coupled protons. This can help to confirm coupling relationships and extract accurate coupling constants. The use of 2D ¹H NMR and homo-decoupling has been demonstrated to be effective in the analysis of the spectra of ruthenium(II) complexes with 4,4'-dialkyl-2,2'-bipyridine ligands. canterbury.ac.nz

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound research, MS and its hyphenated techniques are used for both the characterization of the ligand itself and its metal complexes.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. sioc-journal.cnrsc.orgcdnsciencepub.com This high accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. HRMS is a critical tool for confirming the synthesis of new this compound derivatives and their complexes. sioc-journal.cnrsc.org

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₇N₂⁺ | 213.1386 |

| [M]⁺˙ | C₁₄H₁₆N₂⁺˙ | 212.1313 |

| Note: These are theoretical values. Observed values in an experiment should be within a few ppm of the calculated values. |

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.netresearchgate.netnih.gov This provides an additional dimension of separation to traditional mass spectrometry, making it particularly powerful for distinguishing between isomers, which have the same mass but different structures. nih.govresearchgate.netresearchgate.netnih.gov